![molecular formula C12H18N2O B2612011 3-[2-Amino-1-(pyrrolidin-1-yl)ethyl]phenol CAS No. 954255-52-8](/img/structure/B2612011.png)
3-[2-Amino-1-(pyrrolidin-1-yl)ethyl]phenol
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Description
“3-[2-Amino-1-(pyrrolidin-1-yl)ethyl]phenol” is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-[2-Amino-1-(pyrrolidin-1-yl)ethyl]phenol” consists of a phenol group attached to a pyrrolidine ring via an ethyl bridge that also carries an amino group . The pyrrolidine ring is a five-membered nitrogen heterocycle .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[2-Amino-1-(pyrrolidin-1-yl)ethyl]phenol” are not fully detailed in the sources I found. It is known that the compound has a molecular weight of 206.28 .
Scientific Research Applications
Anti-HIV-1 Activity
Researchers have explored the potential of 3-[2-Amino-1-(pyrrolidin-1-yl)ethyl]phenol as an anti-HIV-1 agent . In a study by Kasralikar et al., a series of novel indolyl and oxochromenyl xanthenone derivatives were synthesized, and their molecular docking studies revealed promising interactions with HIV-1 proteins . Further investigations into its mechanism of action and efficacy are warranted.
Biological Material and Organic Synthesis
2-(Pyrrolidin-1-yl)ethanol: serves as a valuable biochemical reagent . Researchers use it in the synthesis of other compounds or as a building block for more complex organic molecules. Its functional group versatility makes it useful in various life science-related studies .
properties
IUPAC Name |
3-(2-amino-1-pyrrolidin-1-ylethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-9-12(14-6-1-2-7-14)10-4-3-5-11(15)8-10/h3-5,8,12,15H,1-2,6-7,9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWGAFYJJLFWOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Amino-1-(pyrrolidin-1-yl)ethyl]phenol |
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